molecular formula C34H28N2O10 B10881531 bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate

bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate

Cat. No.: B10881531
M. Wt: 624.6 g/mol
InChI Key: VGIPPJRROLZOMQ-UHFFFAOYSA-N
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Description

Bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,4-f]isoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Attachment of the 2-(2,5-Dimethylphenyl)-2-oxoethyl Groups: This is achieved through esterification reactions, where the core structure is reacted with 2-(2,5-dimethylphenyl)-2-oxoethyl acetate in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Batch or Continuous Flow Synthesis: Depending on the scale, either batch reactors or continuous flow systems are used.

    Catalyst Optimization: Industrial processes often employ optimized catalysts to enhance reaction rates and selectivity.

    Automated Purification Systems: High-throughput purification systems are used to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Bioconjugation: Utilized in the conjugation of biomolecules for imaging and therapeutic purposes.

    Drug Delivery: Investigated for its potential in targeted drug delivery systems.

Medicine

    Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques like MRI and PET.

Industry

    Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.

    Polymer Chemistry: Used as a monomer or crosslinker in the production of specialized polymers.

Mechanism of Action

The mechanism by which bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate exerts its effects involves several molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: It can bind to specific proteins, altering their function and leading to cellular effects.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,5-dimethylphenyl)phthalate: Similar in structure but lacks the pyrrolo[3,4-f]isoindole core.

    2,2’-(1,3,5,7-Tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate: Similar core structure but different ester groups.

Uniqueness

    Structural Complexity: The presence of both the pyrrolo[3,4-f]isoindole core and the 2-(2,5-dimethylphenyl)-2-oxoethyl groups makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

This detailed overview provides a comprehensive understanding of bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H28N2O10

Molecular Weight

624.6 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[2-[2-[2-(2,5-dimethylphenyl)-2-oxoethoxy]-2-oxoethyl]-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]acetate

InChI

InChI=1S/C34H28N2O10/c1-17-5-7-19(3)21(9-17)27(37)15-45-29(39)13-35-31(41)23-11-25-26(12-24(23)32(35)42)34(44)36(33(25)43)14-30(40)46-16-28(38)22-10-18(2)6-8-20(22)4/h5-12H,13-16H2,1-4H3

InChI Key

VGIPPJRROLZOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC(=O)OCC(=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

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